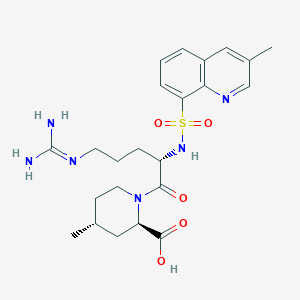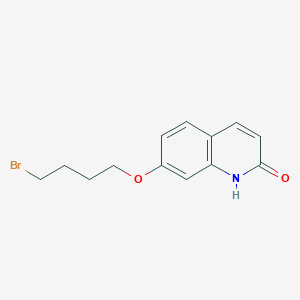
7-(4-Bromobutoxy)-quinoline-2(1H)-one
概要
説明
7-(4-Bromobutoxy)-quinoline-2(1H)-one, also known as 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, is a chemical compound with the CAS number 129722-34-5 . It is a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular formula of 7-(4-Bromobutoxy)-quinoline-2(1H)-one is C13H16BrNO2 . Its molecular weight is 298.18 .Physical And Chemical Properties Analysis
7-(4-Bromobutoxy)-quinoline-2(1H)-one is a solid at 20 degrees Celsius . The melting point ranges from 110.0 to 114.0 degrees Celsius .科学的研究の応用
Biochemical and Pharmacological Research
- Microbiota and Metabolism Studies: Investigations into the metabolism of food-borne carcinogens like 2-Amino-3-Methylimidazo[4,5-f]Quinoline by human intestinal microbiota revealed that certain bacteria can degrade such compounds and convert them into derivatives like 7-hydroxy-IQ (Humblot et al., 2005).
Material Sciences and Engineering Applications
- Corrosion Inhibition: Quinoline derivatives, including those similar to 7-(4-Bromobutoxy)-quinoline-2(1H)-one, have been recognized for their anticorrosive properties. The presence of polar substituents in quinoline derivatives contributes to their ability to form stable chelating complexes with surface metallic atoms, making them effective against metallic corrosion (Verma et al., 2020). Additionally, the length of the hydrocarbon chain in quinoline derivatives like 8-(n-bromo-R-alkoxy)quinoline was found to influence their corrosion inhibition efficiency in acidic environments (Tazouti et al., 2021).
Analytical Chemistry and Spectroscopy
- Fluorophores and Photophysical Properties: Quinoline derivatives have been studied for their photophysical behaviors, such as dual emissions (normal and ESIPT emission) and large Stokes shifts, indicating potential applications in fluorescence spectroscopy and bioimaging (Padalkar & Sekar, 2014).
Bioimaging and Molecular Probes
- Bioimaging Applications: Certain quinoline derivatives exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts, which has been applied in live-cell imaging, specifically targeting the Golgi apparatus in various cell lines. These properties make quinoline derivatives valuable in developing low-cost Golgi-localized probes (Chen et al., 2019).
Safety And Hazards
特性
IUPAC Name |
7-(4-bromobutoxy)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOHAVAGDOGRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444506 | |
| Record name | 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Bromobutoxy)-quinoline-2(1H)-one | |
CAS RN |
203395-59-9 | |
| Record name | 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)
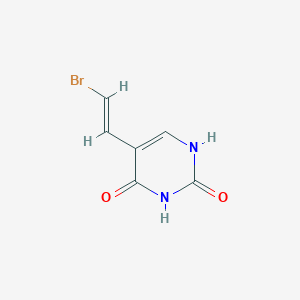
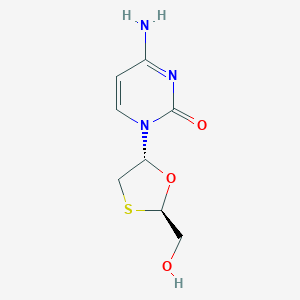
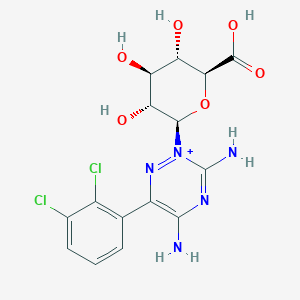

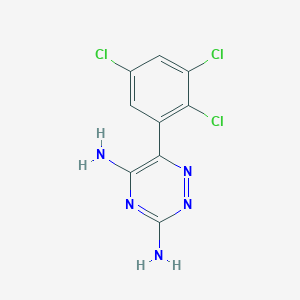
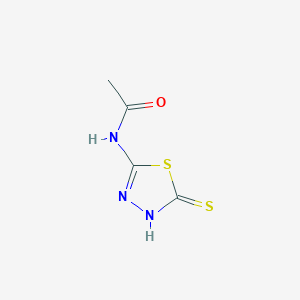
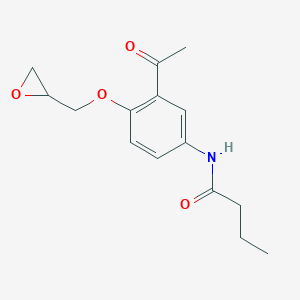
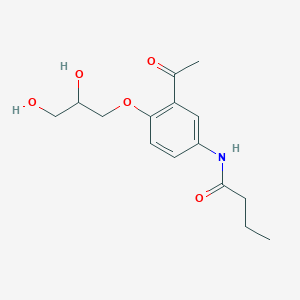
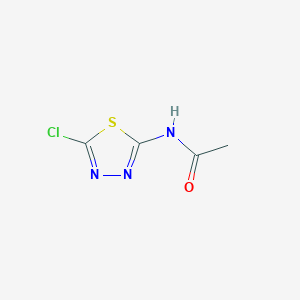

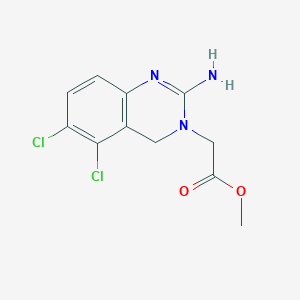
![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)
